![molecular formula C17H17F2NO2 B5798552 N-(2,4-difluorophenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B5798552.png)
N-(2,4-difluorophenyl)-2-(4-isopropylphenoxy)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(4-isopropylphenoxy)acetamide, commonly known as DIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DIPA is a synthetic compound that is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action.
Mechanism of Action
DIPA exerts its effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are naturally occurring compounds that play a crucial role in various physiological processes. By inhibiting FAAH, DIPA increases the levels of endocannabinoids, leading to various physiological effects.
Biochemical and Physiological Effects
DIPA has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in preclinical studies. Additionally, DIPA has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DIPA in lab experiments is its high potency and selectivity for FAAH. This makes it an excellent tool for investigating the role of endocannabinoids in various physiological processes. However, one of the limitations of using DIPA is its limited solubility in aqueous solutions, which can make it challenging to use in some experimental settings.
Future Directions
There are several potential future directions for the use of DIPA in scientific research. One potential area of research is the use of DIPA in the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, DIPA could be used to investigate the role of endocannabinoids in various physiological processes, such as pain, inflammation, and immune function. Finally, DIPA could be used as a starting point for the development of new FAAH inhibitors with improved potency and selectivity.
Synthesis Methods
DIPA is synthesized by a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2,4-difluoroaniline, which is then reacted with 4-isopropylphenol to form 2-(4-isopropylphenoxy)-4,6-difluoroaniline. This intermediate product is then reacted with acetic anhydride to form DIPA.
Scientific Research Applications
DIPA has been extensively used in scientific research to investigate its potential applications in various fields. One of the primary research areas where DIPA has been utilized is in the study of cancer. DIPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-16-8-5-13(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCTVTGCTDYUIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide |
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